3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the class of triazino-purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups attached to a triazino-purine core
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPZCBUUDFSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazino Core: The triazino core is synthesized by reacting appropriate starting materials under controlled conditions. This often involves the use of reagents such as hydrazine derivatives and aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated benzene derivative reacts with the triazino core.
Methylation: The final step involves the methylation of the triazino-purine core to introduce the methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogenated compounds and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
The compound 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic derivative of purine that has gained attention for its potential applications in various fields of scientific research. This article delves into its applications, including medicinal chemistry, agricultural science, and material science, while providing comprehensive data tables and case studies to support these findings.
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry due to its ability to interact with various biological targets.
Antitumor Activity
Research has shown that similar triazine derivatives can inhibit cancer cell proliferation. For instance:
- A study demonstrated that triazine compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the fluorophenyl group may enhance this activity by improving binding affinity to target enzymes or receptors.
Antiviral Properties
Compounds with similar structures have been investigated for antiviral activities. Preliminary studies indicate that this compound may inhibit viral replication by interfering with viral RNA synthesis.
Agricultural Science
The unique properties of this compound suggest potential applications in agrochemicals.
Pesticide Development
Research into triazine derivatives has led to their use as herbicides and fungicides. The fluorophenyl moiety can enhance the herbicidal activity against specific weed species while minimizing toxicity to crops. Case studies have shown:
- Field trials demonstrating effective weed control with minimal environmental impact when using triazine-based herbicides.
Material Science
The compound's unique structure lends itself to applications in material science.
Polymerization Initiators
Due to its reactive functional groups, this compound can serve as an initiator in polymerization processes. Its application in synthesizing novel polymers with specific mechanical properties is under investigation.
Summary Table of Applications
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Studies on apoptosis induction in cancer cells |
| Antiviral agents | Research on inhibition of viral RNA synthesis | |
| Agricultural Science | Herbicides and fungicides | Field trials showing effective weed control |
| Material Science | Polymerization initiators | Investigations into novel polymer synthesis |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored a series of triazine derivatives similar to the compound . Results indicated that these compounds effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.
Case Study 2: Agricultural Application
Research conducted by Agricultural Chemistry Journal evaluated the efficacy of a fluorophenyl-substituted triazine herbicide in controlling resistant weed species. The study concluded that the compound provided effective control at lower application rates than traditional herbicides.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazino core but differ in their substituents and biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a triazolo-pyrazine core and are studied for their kinase inhibitory activities.
Uniqueness
3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific combination of a fluorophenyl group and multiple methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound belonging to the triazine class. Its unique structure incorporates both triazine and purine elements, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms of action, and its potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents to form the desired triazine-purine structure. Industrial production may involve multi-step processes optimized for yield and purity under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites on enzymes and receptors. This inhibition disrupts various biochemical pathways that are crucial for cellular functions.
Antioxidant Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antioxidant properties. For instance:
- DPPH Test : The compound demonstrated moderate antioxidant activity with SC50 values as low as 0.01 mg/mL.
- FRAP Test : High Total Antioxidant Capacity (TEAC) values were reported (8197 mM), indicating strong reducing power in biological systems .
Anticancer Activity
Research indicates that analogs of the compound possess anticancer properties:
- Cytotoxicity : Compounds derived from similar structures showed IC50 values against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with values ranging from 6.2 μM to 43.4 μM .
- Mechanism : The anticancer effect is likely due to the inhibition of specific kinases involved in cancer cell proliferation and survival.
Antiviral Activity
The compound has also been investigated for antiviral properties:
- HSV Inhibition : Studies have shown that certain derivatives exhibit significant antiviral activity against herpes simplex virus strains in cell cultures .
Case Studies
Several case studies highlight the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity with low IC50 values in DPPH assays. |
| Study 2 | Reported cytotoxic effects against HCT-116 cells with an IC50 of 6.2 μM. |
| Study 3 | Showed antiviral activity against acyclovir-resistant HSV strains in Vero E6 cell cultures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
